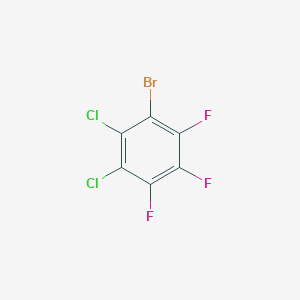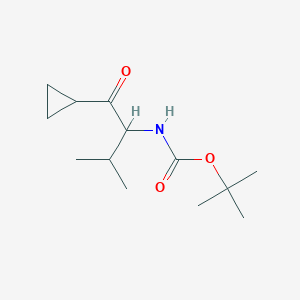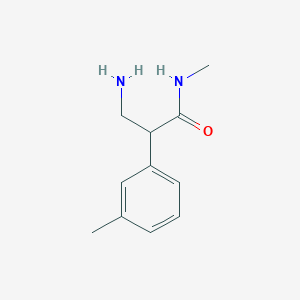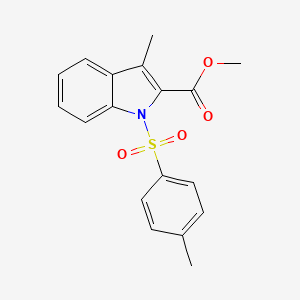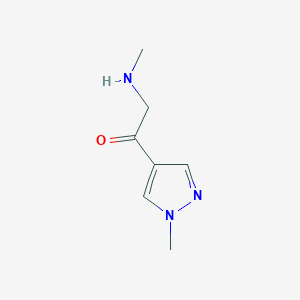![molecular formula C15H15F2N B13151881 [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or carbonyl compounds, while reduction can produce various amines.
Scientific Research Applications
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance binding affinity and selectivity towards specific targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.
Comparison with Similar Compounds
Similar Compounds
- [(3-Fluorophenyl)methyl][(4-methylphenyl)methyl]amine
- [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms and methyl groups can also affect the compound’s physical properties and interactions with other molecules.
Properties
Molecular Formula |
C15H15F2N |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H15F2N/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
IFYWOMOXAXSHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


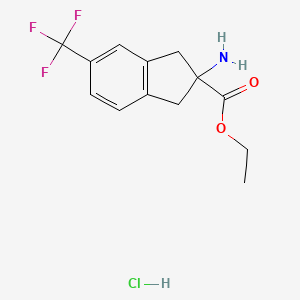
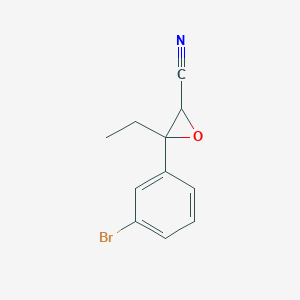
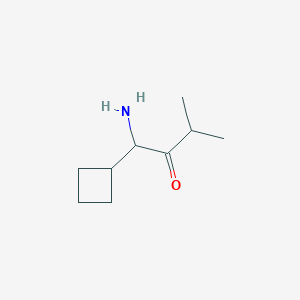
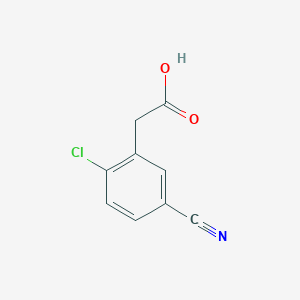
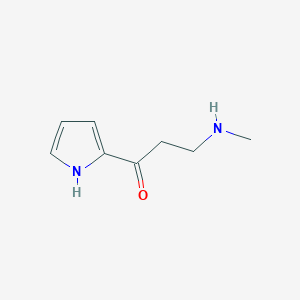
![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)
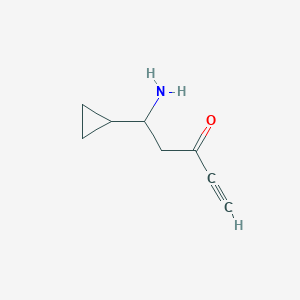
![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)
